molecular formula C11H8ClN3O B3277388 9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one CAS No. 65873-41-8

9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one

Cat. No.: B3277388
CAS No.: 65873-41-8
M. Wt: 233.65 g/mol
InChI Key: RQDQBVMKDNTSSG-UHFFFAOYSA-N
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Description

9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a triazine ring fused to an indole moiety, with a chlorine atom at the 9th position and a methyl group at the 4th position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitrobenzaldehyde with methylhydrazine to form an intermediate, which is then cyclized in the presence of a base to yield the desired triazinoindole compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The triazine and indole rings can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazinoindoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of antiviral, anticancer, and antimicrobial agents.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Research: The compound is used as a tool in biochemical studies to investigate the mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of 9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in anticancer research, the compound may inhibit the activity of certain kinases or disrupt DNA replication, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one: Lacks the chlorine atom at the 9th position, which may affect its reactivity and biological activity.

    9-chloro-2H-[1,2,4]triazino[4,5-a]indol-1-one: Lacks the methyl group at the 4th position, which may influence its electronic properties and interactions with biological targets.

    4-Methyl-9-phenyl-2H-[1,2,4]triazino[4,5-a]indol-1-one: Contains a phenyl group at the 9th position instead of a chlorine atom, which can significantly alter its chemical and biological properties.

Uniqueness

The presence of both the chlorine atom at the 9th position and the methyl group at the 4th position in 9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one makes it unique among triazinoindole derivatives. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

9-chloro-4-methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c1-6-13-14-11(16)10-5-7-8(12)3-2-4-9(7)15(6)10/h2-5H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDQBVMKDNTSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C2=CC3=C(N12)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one
Reactant of Route 2
9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one
Reactant of Route 3
9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one
Reactant of Route 4
9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one
Reactant of Route 5
9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one
Reactant of Route 6
9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one

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